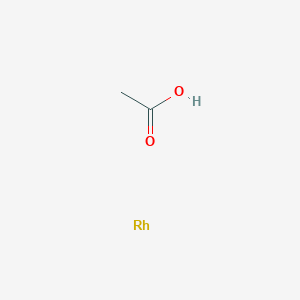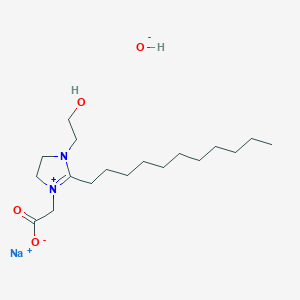
Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide is a complex organic compound with a unique structure that combines both hydrophilic and hydrophobic properties. This compound is part of the imidazolium family, known for their applications in various fields due to their ionic nature and ability to form stable structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide typically involves a multi-step process. The initial step often includes the preparation of the imidazolium core, followed by the introduction of the carboxymethyl and hydroxyethyl groups. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions and with the use of catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its ionic nature and stability.
Biology: The compound can be employed in the study of cell membranes and ion channels, given its amphiphilic properties.
Industry: The compound is used in the formulation of detergents and surfactants, where its unique structure helps in the emulsification and stabilization of mixtures.
Mechanism of Action
The mechanism by which Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to these targets through ionic and hydrogen bonding, altering their structure and function. This interaction can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
Sodium carboxymethylcellulose: Used as a thickener and stabilizer in various applications.
Sodium dodecyl sulfate: A surfactant commonly used in laboratory and industrial settings.
Imidazolium-based ionic liquids: Known for their use as solvents and catalysts in chemical reactions.
Uniqueness
Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide stands out due to its specific combination of functional groups, which impart unique properties such as enhanced solubility, stability, and the ability to form stable complexes with various molecules. These characteristics make it particularly valuable in applications requiring both hydrophilic and hydrophobic interactions.
Properties
CAS No. |
68647-44-9 |
|---|---|
Molecular Formula |
C18H35N2NaO4 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
sodium;2-[3-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide |
InChI |
InChI=1S/C18H34N2O3.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-17-19(14-15-21)12-13-20(17)16-18(22)23;;/h21H,2-16H2,1H3;;1H2/q;+1;/p-1 |
InChI Key |
KGWNJGBNPWFAFR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC1=[N+](CCN1CCO)CC(=O)[O-].[OH-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


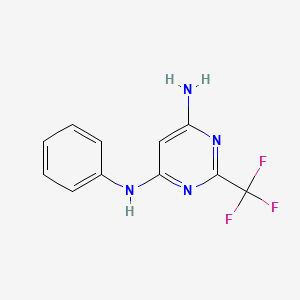
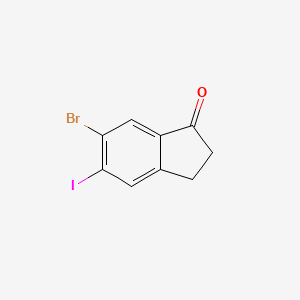

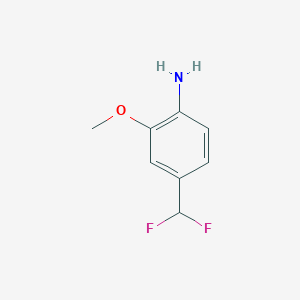
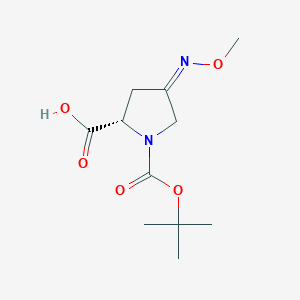
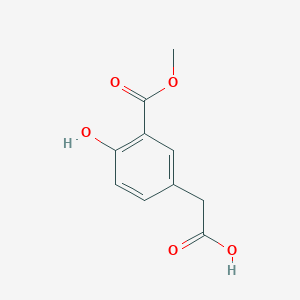
![1,6-diphenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12331723.png)
![(4S,4aS,5aR,12aR)-9-[(2-chloroacetyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B12331726.png)
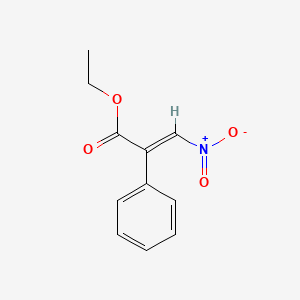
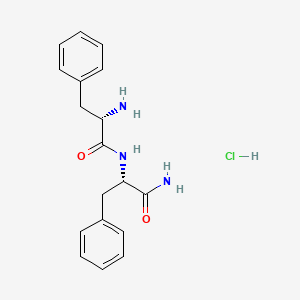
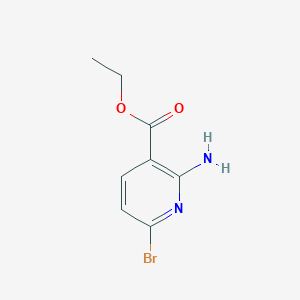

![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4Z,6Z,9S,10S,11R,12Z,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B12331755.png)
